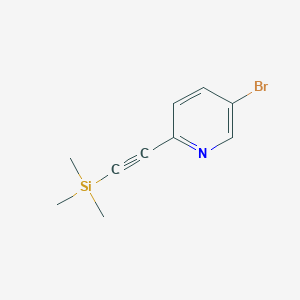

5-Bromo-2-((trimethylsilyl)ethynyl)pyridine

Description

Properties

IUPAC Name |

2-(5-bromopyridin-2-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNSi/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNXITICOVAGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451380 | |

| Record name | 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111770-80-0 | |

| Record name | 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-[2-(trimethylsilyl)ethynyl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine via Sonogashira Coupling

Introduction

In the landscape of modern drug discovery and development, nitrogen-containing heterocycles, particularly substituted pyridines, represent a cornerstone of molecular design. Their prevalence in pharmaceuticals and agrochemicals underscores the continuous need for robust and efficient synthetic methodologies to access novel analogues. The Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, has emerged as a premier strategy for the alkynylation of aryl and heteroaryl halides.[1] This guide provides an in-depth technical overview of the synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine from 2,5-dibromopyridine, a versatile building block for further molecular elaboration. Through a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and comprehensive characterization, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to successfully implement this pivotal transformation.

Reaction Overview

The synthesis of this compound is achieved through a selective Sonogashira coupling of 2,5-dibromopyridine with (trimethylsilyl)acetylene. The reaction leverages the differential reactivity of the bromine atoms on the pyridine ring, with the bromine at the 2-position being more susceptible to oxidative addition to the palladium catalyst due to its electronic environment.

Overall Reaction Scheme:

Mechanistic Insights: The Sonogashira Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding these cycles is paramount to optimizing reaction conditions and troubleshooting potential issues.

The Palladium Cycle

-

Reductive Elimination and Catalyst Activation: The reaction is typically initiated with a Pd(II) precatalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). In the presence of a base and a phosphine ligand, this is reduced in situ to the active Pd(0) species, [Pd(PPh₃)₂].

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (2,5-dibromopyridine). This is often the rate-determining step. The C-Br bond at the 2-position of the pyridine ring is more electron-deficient and thus more reactive towards oxidative addition than the C-Br bond at the 5-position. This results in the formation of a square planar Pd(II) complex.

-

Transmetalation: The organopalladium(II) complex then undergoes transmetalation with a copper(I) acetylide species, which is generated in the copper cycle. This step involves the transfer of the alkynyl group from copper to palladium, forming a new Pd(II)-alkynyl complex and regenerating the copper(I) catalyst.

-

Reductive Elimination: The final step of the palladium cycle is reductive elimination, where the desired product, this compound, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The Copper Cycle

-

π-Alkyne Complex Formation: Copper(I) iodide (CuI) coordinates with the terminal alkyne, (trimethylsilyl)acetylene, to form a π-alkyne complex. This coordination increases the acidity of the terminal proton.

-

Deprotonation: A base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA), deprotonates the terminal alkyne to form a copper(I) acetylide intermediate.

-

Transmetalation: This copper acetylide is the key species that participates in the transmetalation step with the palladium complex, delivering the alkynyl moiety to the palladium center.[3]

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

2,5-Dibromopyridine

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), distilled

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen, add 2,5-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids. To this stirred solution, add triethylamine (2.0 eq) followed by the dropwise addition of (trimethylsilyl)acetylene (1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to 60-65 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting 2,5-dibromopyridine spot indicates the completion of the reaction.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues, washing the pad with additional diethyl ether.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexanes.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). Collect the fractions containing the desired product, as identified by TLC analysis.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid or oil.

Characterization of this compound

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.

Molecular Formula: C₁₀H₁₂BrNSi[1] Molecular Weight: 254.20 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the trimethylsilyl group.

-

A singlet at approximately δ 0.25 ppm corresponding to the nine equivalent protons of the trimethylsilyl (TMS) group.

-

Three aromatic protons on the pyridine ring, which will appear as a doublet, a doublet of doublets, and a doublet in the region of δ 7.30-8.60 ppm . The exact chemical shifts and coupling constants will be influenced by the electronic effects of the bromo and alkynyl substituents.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon framework.

-

A signal at approximately δ 0.0 ppm for the methyl carbons of the TMS group.

-

Two signals for the alkyne carbons in the region of δ 90-105 ppm .

-

Five distinct signals for the pyridine ring carbons, with their chemical shifts influenced by the substituents. The carbon bearing the bromine atom will appear in the region of δ 115-125 ppm , while the other aromatic carbons will resonate between δ 120-155 ppm .

-

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected [M+H]⁺: 253.9995[1]

-

The mass spectrum will also exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Data Summary Table

| Parameter | Value |

| Starting Material | 2,5-Dibromopyridine |

| Reagent | (Trimethylsilyl)acetylene |

| Palladium Catalyst | Bis(triphenylphosphine)palladium(II) dichloride |

| Copper Cocatalyst | Copper(I) iodide |

| Base | Triethylamine |

| Solvent | Tetrahydrofuran |

| Reaction Temperature | 60-65 °C |

| Reaction Time | 4-6 hours |

| Product Molecular Formula | C₁₀H₁₂BrNSi |

| Product Molecular Weight | 254.20 g/mol |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Sonogashira Catalytic Cycle

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.

References

- Sonogashira, K. Development of Pd-Catalyzed Cross-Coupling of Organoboron Compounds: The 2010 Nobel Prize in Chemistry. Angewandte Chemie International Edition, 2011, 50(30), 6996-7001.

-

Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

PubChem. 5-bromo-2-[2-(trimethylsilyl)ethynyl]pyridine. [Link]

Sources

An In-Depth Technical Guide to the NMR Spectroscopic Characterization of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine

A Senior Application Scientist's Perspective on Structure Elucidation and Spectral Interpretation

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the precise structural characterization of novel organic molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous elucidation of molecular architecture in solution. This technical guide provides an in-depth exploration of the ¹H and ¹³C NMR spectroscopic features of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine, a versatile building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed analysis of its NMR spectra but also the underlying principles that govern the observed chemical shifts and coupling constants.

Molecular Structure and NMR-Active Nuclei

The structure of this compound incorporates several key functionalities that influence its electronic environment and, consequently, its NMR signature. The pyridine ring, an aromatic heterocycle, possesses a unique electron distribution due to the electronegative nitrogen atom. This is further modulated by the presence of a bromine atom at the 5-position and a trimethylsilylethynyl group at the 2-position. Both substituents exert significant electronic and steric effects, which are reflected in the chemical shifts of the pyridine ring protons and carbons.

graph "5_Bromo_2_trimethylsilylethynyl_pyridine" {

layout=neato;

node [shape=plaintext];

edge [style=bold];

}

Caption: Sonogashira coupling workflow for the synthesis of the title compound.

Experimental Protocol: A Representative Sonogashira Coupling

While a specific protocol for the title compound was not found in the searched literature, a general procedure for the Sonogashira coupling of a bromo-pyridine with a terminal alkyne is as follows. This protocol is based on established methodologies and serves as a guiding framework[1][2][3].

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromopyridine (1.0 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.04-0.10 eq.).

-

Solvent and Reagent Addition: Add a degassed solvent, typically an amine base like triethylamine or a mixture of THF and triethylamine. To this mixture, add trimethylsilylacetylene (1.1-1.5 eq.).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Potential impurities that could be observed in the NMR spectra include unreacted starting materials (2,5-dibromopyridine and trimethylsilylacetylene), the isomeric product (2-bromo-5-((trimethylsilyl)ethynyl)pyridine), and homocoupled alkyne (bis(trimethylsilyl)acetylene).

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and a singlet in the aliphatic region for the trimethylsilyl (TMS) group protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) H-3 ~7.3 - 7.5 d ~8.0 H-4 ~7.7 - 7.9 dd ~8.0, ~2.0 H-6 ~8.5 - 8.7 d ~2.0 -Si(CH₃)₃ ~0.2 - 0.3 s -

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.

Interpretation of the ¹H NMR Spectrum:

-

The Trimethylsilyl (TMS) Protons: The nine equivalent protons of the TMS group will appear as a sharp singlet at a high field (upfield), typically around 0.25 ppm. This is due to the electropositive nature of silicon, which results in increased shielding of the methyl protons.

-

The Pyridine Ring Protons:

-

H-6: This proton, being ortho to the electronegative nitrogen, is expected to be the most deshielded of the ring protons and will appear at the lowest field (downfield), likely as a doublet due to coupling with H-4.

-

H-4: This proton will be a doublet of doublets due to coupling with both H-3 and H-6.

-

H-3: This proton will appear as a doublet due to coupling with H-4.

The observed coupling constants are crucial for confirming the substitution pattern. The ortho coupling (³J) between H-3 and H-4 is typically in the range of 7-9 Hz, while the meta coupling (⁴J) between H-4 and H-6 is smaller, around 2-3 Hz.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. We expect to see signals for the five distinct carbons of the pyridine ring, the two acetylenic carbons, and the methyl carbons of the TMS group.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (δ, ppm) C-2 ~143 - 145 C-3 ~127 - 129 C-4 ~140 - 142 C-5 ~118 - 120 C-6 ~151 - 153 -C≡C-Si ~100 - 105 -C≡C-Si ~95 - 100 -Si(CH₃)₃ ~ -1 - 1

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.

Interpretation of the ¹³C NMR Spectrum:

-

TMS Carbon: The carbon atoms of the methyl groups in the TMS moiety will appear at a very high field, close to 0 ppm.

-

Acetylenic Carbons: The two sp-hybridized carbons of the ethynyl group will resonate in the region of 95-105 ppm.

-

Pyridine Ring Carbons:

-

C-2 and C-6: The carbons adjacent to the nitrogen (C-2 and C-6) are the most deshielded and will appear at the lowest field.

-

C-5: The carbon bearing the bromine atom (C-5) will be significantly shielded due to the "heavy atom effect" of bromine.

-

C-3 and C-4: These carbons will have intermediate chemical shifts.

The prediction of ¹³C NMR chemical shifts for substituted pyridines can be approached using empirical methods based on substituent chemical shift (SCS) effects, or through computational (ab initio or DFT) calculations[4][5].

The Influence of Substituents on Chemical Shifts: A Deeper Dive

The chemical shifts observed in the NMR spectra of this compound are a direct consequence of the electronic environment of each nucleus.

-

The Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon, leading to a general deshielding of the ring protons and carbons, particularly at the α-positions (C-2 and C-6).

-

The Bromine Atom: Bromine is an electronegative atom that withdraws electron density through the σ-bond (inductive effect). However, it can also donate electron density to the aromatic ring through its lone pairs (resonance effect). For halogens, the inductive effect generally dominates, leading to a net deshielding of the ring. The "heavy atom effect" of bromine, however, causes an upfield shift for the directly attached carbon (C-5).

-

The Trimethylsilylethynyl Group: The ethynyl group is sp-hybridized and is more electronegative than the sp²-hybridized carbons of the pyridine ring, leading to some deshielding of the adjacent C-2. The trimethylsilyl group is electropositive and can act as a π-acceptor through d-p back-bonding, which can also influence the electron density of the pyridine ring.

Trustworthiness of NMR Data: A Self-Validating System

The power of NMR spectroscopy lies in its self-validating nature. The combination of chemical shifts, coupling constants, and peak multiplicities provides a highly constrained dataset that must be consistent with only one molecular structure. For this compound, the following cross-checks ensure the trustworthiness of the spectral assignment:

-

¹H-¹H COSY: A Correlation Spectroscopy experiment will show correlations between coupled protons, confirming the connectivity of the pyridine ring protons (H-3 with H-4, and H-4 with H-6).

-

¹H-¹³C HSQC: A Heteronuclear Single Quantum Coherence spectrum will correlate each proton with its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

-

¹H-¹³C HMBC: A Heteronuclear Multiple Bond Correlation spectrum will reveal long-range couplings between protons and carbons (typically over 2-3 bonds). This is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule. For instance, the TMS protons should show a correlation to the two acetylenic carbons.

Caption: Key 2D NMR correlations for structural validation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a rich source of information for its structural elucidation. A thorough analysis of the chemical shifts and coupling constants, supported by 2D NMR experiments, allows for an unambiguous assignment of all protons and carbons. Understanding the electronic effects of the pyridine nitrogen and the bromo and trimethylsilylethynyl substituents is key to interpreting the observed spectral patterns. This guide provides a comprehensive framework for researchers to confidently characterize this important synthetic building block and similar molecules, ensuring the scientific integrity of their work.

References

-

Stenutz, R. NMR chemical shift prediction of pyridines. [Link]

- Kleinpeter, E., et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

-

Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

-

This journal is © The Royal Society of Chemistry 2015. [Link]

-

PubChemLite. 5-bromo-2-[2-(trimethylsilyl)ethynyl]pyridine (C10H12BrNSi). [Link]

-

RSC Publishing. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. [Link]

-

ResearchGate. Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach | Request PDF. [Link]

Sources

A Technical Guide to the Physicochemical Properties and Applications of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine

Introduction:

5-Bromo-2-((trimethylsilyl)ethynyl)pyridine is a highly functionalized heterocyclic compound of significant interest to the scientific research community, particularly those in drug discovery and materials science. Its structure, featuring a pyridine ring substituted with both a bromine atom and a trimethylsilyl (TMS)-protected alkyne, renders it a versatile and valuable synthetic building block. The bromine atom serves as a handle for a wide array of cross-coupling reactions, while the TMS-ethynyl group provides a stable yet readily deprotectable precursor to a terminal alkyne, a key functional group for "click" chemistry and further carbon-carbon bond formations.[1][2] This guide provides an in-depth analysis of its core physical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for researchers and drug development professionals.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound determine its handling, storage, and application in various experimental setups. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 111770-80-0 | [3][4][5] |

| Molecular Formula | C₁₀H₁₂BrNSi | [4][6] |

| Molecular Weight | 254.20 g/mol | [4] |

| Appearance | Yellow solid | |

| Melting Point | 56-60 °C (recrystallized from hexane) | [4] |

| Boiling Point | 252.9 ± 40.0 °C (Predicted) | [4] |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.544 (Predicted) | |

| pKa | 1.93 ± 0.29 (Predicted) | [4] |

The compound's solid state at room temperature simplifies handling and weighing. Its melting point range suggests a good degree of purity when properly prepared. Solubility has not been quantitatively reported, but its recrystallization from hexane indicates solubility in non-polar organic solvents.[4] For long-term viability, it should be stored in a dry, dark environment, preferably under refrigeration at 2-8°C, to prevent degradation.[4]

Spectroscopic Characterization: A Validating Signature

Accurate characterization is paramount for confirming the identity and purity of any chemical intermediate. The following sections detail the expected spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid diagnostic for the presence of key functional groups. The vibrations of the triple bond and the silicon-carbon bonds are particularly informative.

-

C≡C Stretch: A sharp, medium-intensity absorption is expected in the range of 2150-2160 cm⁻¹. This is characteristic of a disubstituted alkyne. A similar compound, 2,3,3-Trimethyl-5-((trimethylsilyl)ethynyl)-3H-indole, shows this peak at 2147 cm⁻¹.[7]

-

C-Si Vibrations: The trimethylsilyl group will exhibit characteristic absorptions, notably a strong C-Si stretch around 1250 cm⁻¹.[7]

-

Pyridine Ring: Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the TMS methyl groups will appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information. Below are the predicted chemical shifts and coupling patterns for ¹H and ¹³C NMR in a standard solvent like CDCl₃.

-

¹H NMR:

-

TMS Protons: A sharp singlet integrating to 9 protons is expected at approximately δ 0.25 ppm . This upfield shift is characteristic of silicon's electropositive nature.

-

Pyridine Protons: The three protons on the pyridine ring will appear in the aromatic region (δ 7.0-9.0 ppm). Based on the substitution pattern, one would expect three distinct signals, likely two doublets and a doublet of doublets, with coupling constants typical for pyridine systems.

-

-

¹³C NMR:

-

TMS Carbons: A signal for the methyl carbons will appear far upfield, typically around δ 0 ppm .

-

Alkynyl Carbons: Two distinct signals for the alkyne carbons are expected between δ 90-110 ppm . The carbon attached to the silicon will be at a slightly different shift than the one attached to the pyridine ring.

-

Pyridine Carbons: Five signals are expected in the aromatic region (δ 120-155 ppm), corresponding to the five carbons of the pyridine ring. The carbon bearing the bromine atom will be shifted due to the halogen's influence.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, a key feature is the isotopic signature of bromine.

-

Molecular Ion (M⁺): The spectrum will show two peaks of nearly equal intensity for the molecular ion, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, at approximately m/z 253 and 255, respectively.

-

Predicted Adducts: High-resolution mass spectrometry can identify various adducts, such as [M+H]⁺ at m/z 253.99951 and [M+Na]⁺ at m/z 275.98145.[6]

Synthesis and Strategic Reactivity

The utility of this compound stems from its efficient synthesis and the orthogonal reactivity of its key functional groups.

Experimental Protocol: Sonogashira Coupling

The synthesis is typically achieved via a Sonogashira cross-coupling reaction. The following protocol is adapted from established procedures for similar couplings.[7]

-

Inert Atmosphere: To a dry Schlenk flask, add 2,5-dibromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.03 eq).

-

Solvent and Base: Add degassed triethylamine (NEt₃) as both the solvent and the base.

-

Alkyne Addition: Add trimethylsilylacetylene (1.5-2.0 eq) to the stirred mixture.

-

Reaction: Heat the mixture under reflux (or at a suitable temperature like 60-80°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. Rationale: The inert atmosphere and degassed solvent are critical to prevent the deactivation of the palladium catalyst and the oxidative homocoupling of the alkyne.

-

Workup: After cooling, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate. Wash the solution with water and brine to remove the triethylamine hydrobromide salt.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Key Reactivity and Applications

The compound's design as a bifunctional building block is its primary advantage.

-

TMS Deprotection: The TMS group serves as a robust protecting group for the acidic terminal alkyne proton. This prevents unwanted side reactions during manipulations at the bromine position. The TMS group can be cleanly removed using mild conditions, such as potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF), to unmask the terminal alkyne.[8] This terminal alkyne is then available for subsequent reactions like another Sonogashira coupling or, crucially, copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[1]

-

Cross-Coupling at the Bromine Position: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups via Suzuki, Stille, Negishi, or Buchwald-Hartwig amination reactions, providing a powerful tool for library synthesis in drug discovery programs.

Role in Drug Discovery and Materials Science

The pyridine nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2] Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable core structure. This compound provides a direct route to novel pyridine-based molecules. The alkyne functionality, especially after deprotection, is invaluable for linking the pyridine core to other molecules or biomolecules using highly efficient and bioorthogonal click chemistry, a cornerstone of modern drug discovery.[1] Furthermore, the rigid, linear nature of the ethynyl group makes this compound a candidate for constructing conjugated organic materials with potential applications in electronics and photonics.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, prudent laboratory practices should be followed based on its constituent functional groups.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Hazards: As with many organobromine compounds, it may cause skin, eye, and respiratory irritation.[9] The toxicological properties have not been fully investigated.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents, as recommended by suppliers.

References

- African Rock Art. (n.d.). 111770-80-0 | this compound.

- The Royal Society of Chemistry. (2015). Supporting Information for "A photochromic ruthenium acetylide complex containing a 3H-indole photoswitch".

-

Chemsrc. (n.d.). CAS#:111770-80-0 | 5-Bromo-2-[(trimethylsilyl)ethynyl]pyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-2-[2-(trimethylsilyl)ethynyl]pyridine (C10H12BrNSi). Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. Retrieved from [Link]

-

Pure Chemistry Scientific Inc. (n.d.). 5-Bromo-2-[2-(trimethylsilyl)ethynyl]pyridine CAS NO.111770-80-0. Retrieved from [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Vol. 11, No.3, 447-452. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). Supporting Information: The Effect of Bromine Substitution on Blue Phosphorescent trans-(N-Heterocyclic Carbene)Pt(II) Acetylide. Retrieved from [Link]

- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.

- The Royal Society of Chemistry. (2023). Supporting Information for "The Effect of Bromine Substitution on Blue Phosphorescent trans-(N-Heterocyclic Carbene)Pt(II) Acetylide".

-

PubMed. (2020). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

- PubMed. (n.d.). Recent applications of click chemistry in drug discovery.

-

ResearchGate. (2023). Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

-

PubMed Central (PMC). (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

Sources

- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS#:111770-80-0 | 5-Bromo-2-[(trimethylsilyl)ethynyl]pyridine | Chemsrc [chemsrc.com]

- 4. 111770-80-0 CAS MSDS (5-BROMO-2-[2-(TRIMETHYLSILYL)ETHYNYL]PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 5-Bromo-2-[2-(trimethylsilyl)ethynyl]pyridine, CasNo.111770-80-0 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 6. PubChemLite - 5-bromo-2-[2-(trimethylsilyl)ethynyl]pyridine (C10H12BrNSi) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | C7H6BrN5 | CID 23438653 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine: Core Starting Materials and Optimized Protocols

Abstract

This technical guide provides an in-depth analysis of the synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine, a critical building block in the development of pharmaceuticals and advanced organic materials. The primary focus is on the selection of starting materials and the practical implementation of the Sonogashira cross-coupling reaction, which is the predominant method for its preparation. We will explore the causality behind experimental choices, present a detailed and validated protocol, and offer insights grounded in established chemical principles to ensure reproducibility and high yield. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science.

Introduction: Significance of the Target Compound

This compound is a highly versatile bifunctional molecule. The pyridine core is a common scaffold in medicinal chemistry, while the bromine atom and the protected alkyne group offer orthogonal handles for subsequent functionalization. The bromine can participate in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the trimethylsilyl (TMS) protected ethynyl group provides a stable yet readily deprotected terminal alkyne for further couplings, click chemistry, or conversion to other functional groups. Its applications are notable in the synthesis of nicotinic receptor agonists, treatments for psoriasis, and the creation of conjugated organic materials.[1]

Core Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The formation of the C(sp²)-C(sp) bond required for the target molecule is most efficiently achieved via the Sonogashira cross-coupling reaction.[1][2] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[2][3]

The general transformation is as follows:

R¹-X + H-≡-R² ---[Pd(0) cat., Cu(I) cat., Base]--> R¹-≡-R²[1]

Understanding the catalytic cycles is crucial for optimizing the reaction. The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne.[3]

Selection of Starting Materials and Reagents

The success of the synthesis hinges on the appropriate selection of the core reactants and the catalytic system.

The Pyridine Backbone: 2,5-Dibromopyridine

The most common and commercially available starting material for the pyridine core is 2,5-dibromopyridine .

-

Rationale for Selection: This substrate contains two bromine atoms at positions suitable for the desired transformation. The key to a successful synthesis is achieving selective mono-alkynylation.

-

Reactivity Considerations: In di-halogenated aromatic systems, the relative reactivity of the halide positions dictates the outcome. For 2,5-dibromopyridine, the C-Br bond at the 2-position is generally more reactive towards palladium-catalyzed cross-coupling than the one at the 5-position. This enhanced reactivity is attributed to the electronic influence of the nitrogen atom, making the 2-position more electrophilic and susceptible to oxidative addition by the Pd(0) catalyst. This inherent selectivity allows for the targeted formation of the 2-alkynylated product. While aryl iodides are more reactive than bromides (I > Br > Cl), the cost-effectiveness and availability of 2,5-dibromopyridine make it the preferred starting material.[1][3]

The Alkyne Component: (Trimethylsilyl)acetylene

Ethynyltrimethylsilane , also known as (Trimethylsilyl)acetylene or TMS-acetylene, is the ideal alkyne source.

-

Role of the Trimethylsilyl (TMS) Group: The TMS group serves as a crucial protecting group for the terminal alkyne.[4][5] Using unprotected acetylene gas would be technically challenging and could lead to uncontrolled double-addition on both sides of the acetylene. The bulky and stable TMS group ensures that the coupling occurs only once.[1][5]

-

Physical Properties: TMS-acetylene is a volatile liquid, making it significantly easier and safer to handle and measure compared to gaseous acetylene.[1]

-

Deprotection: The TMS group can be easily removed post-synthesis using mild conditions, such as treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) or a base like potassium carbonate in methanol, to reveal the terminal alkyne for subsequent reactions.[1][4]

The Catalytic System and Base

-

Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is a common, air-stable, and effective pre-catalyst.[3][6] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also frequently used.[2][6] Typically, catalyst loading is kept low, in the range of 2-5 mol%.

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, facilitating the formation of the key copper acetylide intermediate. Its loading is generally around half that of the palladium catalyst.

-

Base and Solvent: An amine base is required to neutralize the HX acid formed during the reaction and to deprotonate the alkyne. Diisopropylamine (DIPA) or triethylamine (Et₃N) are excellent choices as they can also serve as the solvent.[3][7] Anhydrous tetrahydrofuran (THF) is often used as a co-solvent to ensure solubility of all reactants.[3][8]

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis from starting materials to the final, purified product.

Caption: Workflow for the Sonogashira synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a synthesized representation of common procedures found in the literature.[3][8] Researchers should adapt it based on their specific laboratory conditions and scale.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE). The reaction is sensitive to air and moisture, requiring the use of an inert atmosphere.

Reagents & Equipment:

-

Schlenk flask or three-necked round-bottomed flask

-

Magnetic stirrer and stir bar

-

Inert gas line (Argon or Nitrogen)

-

Standard glassware for workup and chromatography

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Typical Mass/Volume |

| 2,5-Dibromopyridine | 236.89 | 1.0 | 1.0 | 237 mg |

| (Trimethylsilyl)acetylene | 98.22 | 1.2 | 1.2 | 0.17 mL (118 mg) |

| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 | 21 mg |

| Copper(I) Iodide (CuI) | 190.45 | 0.03 | 0.03 | 5.7 mg |

| Diisopropylamine (DIPA) | 101.19 | 7.0 | 7.0 | 1.0 mL |

| Anhydrous THF | - | - | - | 5 mL |

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2,5-dibromopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.03 eq).

-

Solvent and Reagent Addition: Add anhydrous THF (5 mL) followed by diisopropylamine (7.0 eq). Stir the mixture to dissolve the solids.

-

Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3 to 16 hours.[7]

-

Workup:

-

Once the reaction is complete, dilute the mixture with diethyl ether (Et₂O) and filter it through a pad of Celite® to remove the catalyst residues and amine salts.[3]

-

Wash the Celite® pad thoroughly with additional Et₂O.

-

Transfer the combined filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a solid.[3] The expected melting point is in the range of 56-59 °C.[9]

Conclusion

The synthesis of this compound is a robust and reproducible process when approached with a clear understanding of the underlying Sonogashira coupling mechanism. The strategic selection of 2,5-dibromopyridine as the aryl halide precursor leverages its inherent regioselectivity, while the use of (trimethylsilyl)acetylene provides a safe and effective method for introducing the protected alkyne moiety. The protocol detailed herein, grounded in established literature, serves as a reliable starting point for researchers aiming to produce this valuable chemical intermediate with high purity and yield.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Pearson. Sonogashira Coupling Reaction Exam Prep. [Link]

-

Gelest. Cross-Coupling of Alkynylsilanes. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

NROChemistry. Sonogashira Coupling. [Link]

-

Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

-

Al-Amin, M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 12053–12060. [Link]

-

PubChemLite. 5-bromo-2-[2-(trimethylsilyl)ethynyl]pyridine (C10H12BrNSi). [Link]

-

Chemsrc. CAS#:111770-80-0 | 5-Bromo-2-[(trimethylsilyl)ethynyl]pyridine. [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Vol. 11, No.3, 447-452. [Link]

-

Syracuse University. Flow Chemistry: Sonogashira Coupling. [Link]

-

Semantic Scholar. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. [Link]

-

Reddy, M. V. R., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 6(19), 3345–3347. [Link]

-

ResearchGate. (2020). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

-

Organic Syntheses. SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING. [Link]

-

Organic Syntheses. SYNTHESIS OF 2-ARYL PYRIDINES BY PALLADIUM-CATALYZED DIRECT ARYLATION OF PYRIDINE N-OXIDES. [Link]

-

ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

- Google Patents. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds.

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 4. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 5. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 5-BROMO-2-[2-(TRIMETHYLSILYL)ETHYNYL]PYRIDINE | 111770-80-0 [chemicalbook.com]

CAS number 111770-80-0 spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Data of CAS Number 111770-80-0: β-Sitosterol-3-O-β-D-glucoside

Introduction

The Chemical Abstracts Service (CAS) registry number 111770-80-0 has been associated with β-Sitosterol-3-O-β-D-glucoside. This phytosterol glucoside is a naturally occurring compound found in a wide variety of plants and is of significant interest to researchers in the fields of phytochemistry, pharmacology, and drug development.[1][2][3][4][5] β-Sitosterol and its glycosides are known for their cholesterol-lowering properties and are investigated for a range of other biological activities, including anti-inflammatory and immunomodulatory effects.[6]

This guide provides a comprehensive overview of the spectroscopic data for β-Sitosterol-3-O-β-D-glucoside. As a Senior Application Scientist, the aim is to not only present the data but also to provide insights into the experimental choices and the interpretation of the spectra, thereby offering a practical resource for researchers working with this compound. The structural elucidation of natural products relies heavily on the synergistic use of various spectroscopic techniques, and this guide will delve into the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Chemical Structure

β-Sitosterol-3-O-β-D-glucoside consists of a β-sitosterol aglycone linked to a glucose moiety at the 3-position via a β-glycosidic bond. The steroidal backbone features a double bond between carbons 5 and 6, and a chiral center at C-3 where the glycosidic linkage occurs.

Caption: Chemical Structure of β-Sitosterol-3-O-β-D-glucoside.

Spectroscopic Analysis

The structural elucidation of β-Sitosterol-3-O-β-D-glucoside is achieved through a combination of one- and two-dimensional NMR experiments, IR spectroscopy, mass spectrometry, and UV-Vis spectroscopy.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides valuable information about the chemical environment of protons in the molecule.

Experimental Protocol: The ¹H NMR spectrum is typically recorded on a 400 MHz or higher field spectrometer.[7] Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents, with tetramethylsilane (TMS) used as an internal standard.[7][8]

Data Interpretation: The ¹H NMR spectrum of β-Sitosterol-3-O-β-D-glucoside shows characteristic signals for the steroidal aglycone and the glucose moiety.

-

Steroidal Protons: A characteristic olefinic proton signal appears as a doublet at approximately δ 5.35 ppm, corresponding to the proton at C-6.[7] The presence of angular methyl groups is indicated by signals around δ 0.85 and 1.24 ppm.[7] Signals for secondary methyl groups at positions 26 and 27 are observed as upfield signals.[7]

-

Glucosyl Protons: The anomeric proton of the glucose unit (H-1') typically appears as a doublet, confirming the β-configuration of the glycosidic linkage.

Table 1: Key ¹H NMR Chemical Shift Assignments for β-Sitosterol-3-O-β-D-glucoside

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | ~ 5.35 | d |

| Angular Methyls | ~ 0.85, 1.24 | s |

| Secondary Methyls | ~ 0.87, 0.88 | d |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy is crucial for determining the carbon framework of the molecule.

Experimental Protocol: The ¹³C NMR spectrum is recorded on the same instrument as the ¹H NMR, typically at a frequency of 100 MHz or higher. The same deuterated solvents and internal standards are used.

Data Interpretation: The ¹³C NMR spectrum reveals the presence of 35 carbon signals, corresponding to the 29 carbons of the β-sitosterol aglycone and the 6 carbons of the glucose unit.[8]

-

Aglycone Carbons: The olefinic carbons C-5 and C-6 are observed in the downfield region at approximately δ 140.41 and 121.20 ppm, respectively.[1] The carbon C-3, attached to the glycosidic oxygen, is shifted downfield to around δ 76.85 ppm.[1] The quaternary carbons C-10 and C-13 appear at approximately δ 36.18 and 41.82 ppm.[1] The methyl carbons of the steroidal nucleus and the side chain appear in the upfield region.[1][8]

-

Glucosyl Carbons: The anomeric carbon (C-1') of the glucose moiety is found at approximately δ 101.32 ppm.[8] The other five carbons of the glucose unit resonate in the range of δ 61-78 ppm.[8]

Table 2: Key ¹³C NMR Chemical Shift Assignments for β-Sitosterol-3-O-β-D-glucoside

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 | ~ 76.85 |

| C-5 | ~ 140.41 |

| C-6 | ~ 121.20 |

| C-10 | ~ 36.18 |

| C-13 | ~ 41.82 |

| C-18 | ~ 11.64 |

| C-19 | ~ 19.07 |

| C-1' | ~ 101.32 |

| C-2', C-3', C-4', C-5' | ~ 70-78 |

| C-6' | ~ 61.58 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrophotometer. The sample is prepared as a potassium bromide (KBr) pellet.

Data Interpretation: The IR spectrum of β-Sitosterol-3-O-β-D-glucoside shows characteristic absorption bands for the hydroxyl groups, C-H bonds, the C=C double bond, and the C-O glycosidic linkage.

-

A broad absorption band in the region of 3450 cm⁻¹ indicates the presence of hydroxyl (-OH) groups from the glucose moiety.[1]

-

Absorptions in the range of 2958-2850 cm⁻¹ are assigned to the asymmetric aliphatic C-H stretching of methyl (CH₃) and methylene (CH₂) groups.[1]

-

An absorption peak around 1640-1650 cm⁻¹ is indicative of the C=C stretching vibration of the double bond in the steroidal ring.

-

The C-O stretching vibrations of the glycosidic linkage and the hydroxyl groups appear in the fingerprint region between 1200 and 1000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for β-Sitosterol-3-O-β-D-glucoside

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3450 | -OH stretching (broad) |

| ~ 2958-2850 | Aliphatic C-H stretching |

| ~ 1645 | C=C stretching |

| ~ 1200-1000 | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: High-resolution mass spectrometry (HRMS) is often performed using electrospray ionization (ESI) as the ionization source.

Data Interpretation: The mass spectrum of β-Sitosterol-3-O-β-D-glucoside helps to confirm its molecular formula (C₃₅H₆₀O₆). The molecular weight of the compound is 576 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ is often observed at m/z 577. Adducts with sodium [M+Na]⁺ or water may also be present.[8] Fragmentation typically involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the β-sitosterol aglycone.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol: The UV-Vis spectrum is recorded using a spectrophotometer, with the sample dissolved in a suitable solvent like methanol or ethanol.

Data Interpretation: β-Sitosterol-3-O-β-D-glucoside exhibits a maximum absorption (λₘₐₓ) at approximately 256 nm.[1] This absorption is attributed to the isolated double bond within the steroidal nucleus.

Experimental Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of β-Sitosterol-3-O-β-D-glucoside from a plant source.

Caption: A generalized workflow for the isolation and spectroscopic characterization of natural products.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of β-Sitosterol-3-O-β-D-glucoside. The combination of NMR, IR, MS, and UV-Vis spectroscopy allows for the unambiguous determination of its complex structure. This information is essential for researchers in natural product chemistry, pharmacology, and drug discovery who are investigating the properties and potential applications of this bioactive phytosterol glucoside. The detailed interpretation of the spectral data, grounded in established principles of spectroscopy, serves as a valuable reference for both novice and experienced scientists in the field.

References

-

Rahman, S. M. M., Mukta, Z. A., & Hossain, M. A. (2009). Isolation and characterization of β-sitosterol-D-glycoside from petroleum extract of the leaves of Ocimum sanctum L. Asian Journal of Food and Agro-Industry, 2(01), 39-43. [Link]

-

Peshin, T., & Kar, H. K. (2017). Isolation and Characterization of β-Sitosterol-3-O-β-D-glucoside from the Extract of the Flowers of Viola odorata. British Journal of Pharmaceutical Research, 16(4), 1-8. [Link]

-

Kumar, A. S., et al. (2018). β-Sitosterol Glucoside from Pisonia grandis R.Br. Stem Bark in Ethyl Acetate Extract. International Journal of Green Pharmacy, 12(1). [Link]

-

Das, N., & Radzali, M. (2015). Scopoletin and β-sitosterol glucoside from roots of Ipomoea digitata. Journal of Pharmacognosy and Phytochemistry, 4(1), 161-164. [Link]

-

López-Bautista, F., et al. (2022). Identification and Quantification of β-Sitosterol β-d-Glucoside of an Ethanolic Extract Obtained by Microwave-Assisted Extraction from Agave angustifolia Haw. Molecules, 27(15), 4933. [Link]

-

Chemsrc. (n.d.). CAS#:111770-80-0 | 5-Bromo-2-[(trimethylsilyl)ethynyl]pyridine. Retrieved from [Link]

-

Peshin, T., & Kar, H. K. (2017). Isolation and Characterization of β-Sitosterol-3-O-β-D-glucoside from the Extract of the Flowers of Viola odorata. Journal of Pharmaceutical Research International, 16(4), 1-8. [Link]

-

Pokhrel, B., et al. (2021). Bioassay Guided Phyto-chemical Investigation of Bergenia ciliata (Haw) Sternb: A Rocky Himalayan Medicinal Plant of Nepal. ResearchGate. [Link]

Sources

- 1. zenodo.org [zenodo.org]

- 2. phytojournal.com [phytojournal.com]

- 3. 111770-80-0 CAS MSDS (5-BROMO-2-[2-(TRIMETHYLSILYL)ETHYNYL]PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CAS#:111770-80-0 | 5-Bromo-2-[(trimethylsilyl)ethynyl]pyridine | Chemsrc [chemsrc.com]

- 5. journaljpri.com [journaljpri.com]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. greenpharmacy.info [greenpharmacy.info]

A Technical Guide to the Solubility of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This document elucidates the theoretical principles governing its solubility, predicts its behavior in a range of common organic solvents, and provides a detailed, field-proven protocol for its experimental determination.

Introduction: The Significance of Solubility for a Versatile Building Block

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the presence of three key functional moieties: a pyridine ring, a bromo substituent, and a trimethylsilyl-protected ethynyl group. These features allow for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex molecules.

The solubility of this compound is a critical physicochemical parameter that influences its handling, reactivity, and purification. Inefficient dissolution can lead to poor reaction kinetics, side product formation, and challenges in chromatographic separation. Conversely, a thorough understanding of its solubility profile enables the rational selection of solvents for synthesis, crystallization, and formulation, ultimately leading to more efficient and scalable processes.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the intermolecular forces at play.[1][2][3][4] The dissolution process involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[1] For a substance to dissolve, the energy released from the formation of solute-solvent bonds must be comparable to the energy required to break the existing bonds.

The key intermolecular forces influencing the solubility of this compound are:

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that arise from temporary fluctuations in electron density. They are present in all molecules and are the primary forces of attraction between nonpolar molecules.

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles. The pyridine ring and the carbon-bromine bond in the target molecule introduce polarity.

-

Hydrogen Bonding: While the parent molecule cannot self-hydrogen bond as a donor, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor from protic solvents.[5]

Physicochemical Properties and Predicted Solubility

An analysis of the molecular structure of this compound provides insights into its expected solubility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNSi | |

| Molecular Weight | 254.20 g/mol | |

| Physical State | Solid | |

| Melting Point | 56-60 °C | |

| Predicted Boiling Point | 252.9 ± 40.0 °C | |

| Predicted Density | 1.28 ± 0.1 g/cm³ |

The molecule possesses both nonpolar and polar characteristics. The trimethylsilyl group and the hydrocarbon portion of the ethynyl group contribute to its nonpolar nature. Conversely, the pyridine nitrogen and the bromine atom introduce polarity. This amphiphilic character suggests that the compound will exhibit a range of solubilities in different organic solvents.

Predicted Solubility Profile:

-

High Solubility: Expected in moderately polar to nonpolar aprotic solvents that can engage in dipole-dipole interactions and have sufficient nonpolar character to solvate the trimethylsilyl and ethynyl groups. Examples include dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone.

-

Moderate Solubility: Likely in nonpolar solvents such as toluene and hexanes, where van der Waals forces will be the primary mode of interaction. Solubility may be limited by the energy required to overcome the crystal lattice forces of the solid.

-

Low Solubility: Expected in highly polar protic solvents like water and methanol. While the pyridine nitrogen can act as a hydrogen bond acceptor, the large nonpolar portion of the molecule will hinder its dissolution in a highly hydrogen-bonded network.[1]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a reliable method for the qualitative and semi-quantitative determination of the solubility of this compound.

4.1. Safety and Handling Precautions

Handle this compound and all organic solvents in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8] Refer to the Safety Data Sheet (SDS) for detailed safety information.[6][9]

4.2. Materials and Equipment

-

This compound

-

Selection of common organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, water)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

-

Graduated pipettes or syringes

4.3. Experimental Workflow

Caption: Experimental workflow for determining solubility.

4.4. Detailed Procedure [10][11][12]

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Weighing the Solute: Accurately weigh a small, consistent amount of this compound (e.g., 10 mg) into each test tube.

-

Solvent Addition: Add a small, measured volume of the first solvent (e.g., 0.5 mL) to the corresponding test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) at a constant temperature (e.g., room temperature).

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Solvent Addition (for semi-quantitative analysis): If the compound is insoluble, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process until the solid dissolves or a maximum solvent volume is reached.

-

Data Recording: Record the results in a structured table, noting the amount of solute, the volume of solvent required for complete dissolution, and the qualitative assessment (soluble, partially soluble, or insoluble).

Interpreting the Results: The Interplay of Molecular Interactions

The experimentally determined solubility data should be interpreted in the context of the molecular interactions between the solute and the various solvents.

Caption: Molecular interactions governing solubility.

A high solubility in solvents like dichloromethane and tetrahydrofuran would confirm the significant contribution of dipole-dipole interactions in the solvation process. Solubility in nonpolar solvents like toluene, even if moderate, would highlight the role of the nonpolar trimethylsilyl and ethynyl groups. Conversely, poor solubility in highly polar protic solvents like water would underscore the dominance of the compound's nonpolar character in such systems.

Conclusion

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Solubility of organic compounds (video). (n.d.). Khan Academy. Retrieved from [Link]

-

3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE. Retrieved from [Link]

-

5-bromo-2-nitropyridine. (n.d.). Jubilant Ingrevia. Retrieved from [Link]

-

Solubility. (n.d.). In Wikipedia. Retrieved from [Link]

-

Principles of Solubility in Organic Chemistry with Nadia Korovina. (2020, September 7). [Video]. YouTube. Retrieved from [Link]

-

CAS#:111770-80-0 | 5-Bromo-2-[(trimethylsilyl)ethynyl]pyridine. (2025, September 18). Chemsrc. Retrieved from [Link]

-

111770-80-0 | this compound. (n.d.). African Rock Art. Retrieved from [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Khan Academy [khanacademy.org]

- 3. Solubility - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. echemi.com [echemi.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. chem.ws [chem.ws]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. saltise.ca [saltise.ca]

An In-Depth Technical Guide to 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine

Abstract

5-Bromo-2-((trimethylsilyl)ethynyl)pyridine is a versatile heterocyclic building block of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional structure—comprising a pyridine ring, a bromine atom, and a protected alkyne—offers multiple reaction sites for orthogonal chemical modifications. This guide provides a comprehensive overview of its molecular structure, details its synthesis via palladium-catalyzed cross-coupling reactions, outlines methods for its structural characterization, and discusses its applications as a key intermediate in the development of novel therapeutics and functional materials.

Introduction: The Strategic Value of a Trifunctional Pyridine

The pyridine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with the phenyl ring make it a cornerstone of modern medicinal chemistry.[2] The compound this compound capitalizes on this core structure by incorporating two highly versatile functional groups: a bromine atom and a trimethylsilyl (TMS)-protected ethynyl group.

This strategic arrangement offers researchers significant synthetic flexibility:

-

The Bromine Atom: Serves as a classical handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.

-

The Trimethylsilyl (TMS) Ethynyl Group: The TMS group acts as a robust protecting group for the terminal alkyne. Upon selective deprotection (typically with a fluoride source like TBAF or a base like K₂CO₃ in methanol), the resulting terminal alkyne becomes available for further transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and further Sonogashira couplings.[3][4]

-

The Pyridine Nitrogen: The lone pair of the pyridine nitrogen atom can be used for quaternization, N-oxide formation, or to modulate the electronic properties and solubility of the final molecule.

This guide will delve into the core structural and chemical aspects of this compound, providing researchers with the foundational knowledge required for its effective utilization in synthesis.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is established by its unique combination of atoms and their spatial arrangement.

2.1. Chemical Structure

Caption: 2D representation of this compound.

2.2. Key Identifiers and Properties

A summary of the key physicochemical properties and identifiers for this compound is presented below for easy reference.[5][6][7]

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 111770-80-0 | [5][6] |

| Molecular Formula | C₁₀H₁₂BrNSi | [5][6][7] |

| Molecular Weight | 254.20 g/mol | [6] |

| Physical State | Yellow Solid | |

| Melting Point | 56-60 °C | |

| Boiling Point | 252.9 ± 40.0 °C (Predicted) | [6] |

| SMILES | C(C)C#CC1=NC=C(C=C1)Br | [7] |

| InChI | InChI=1S/C10H12BrNSi/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,1-3H3 | [7] |

Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction .[8] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.[8]

3.1. The Sonogashira Coupling Approach

The synthesis typically involves the reaction of a di-substituted pyridine, such as 2,5-dibromopyridine, with trimethylsilylacetylene. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9]

Causality Behind Experimental Choices:

-

Substrate: 2,5-dibromopyridine is an ideal starting material. The C-Br bond at the 2-position is generally more reactive towards oxidative addition to the palladium catalyst than the C-Br bond at the 5-position due to the electronic influence of the adjacent nitrogen atom. This inherent reactivity difference allows for a selective mono-coupling reaction.

-

Catalyst System: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like PdCl₂(PPh₃)₂, is the active catalyst. The phosphine ligands (PPh₃) stabilize the palladium center and facilitate the catalytic cycle. Copper(I) iodide (CuI) is used as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the reaction.[8][10][11]

-

Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves to neutralize the hydrogen halide (HBr) produced during the reaction and also acts as the solvent in many cases.[11]

3.2. Synthetic Workflow Diagram

The following diagram illustrates the key steps and components of the Sonogashira coupling reaction for the synthesis of the title compound.

Caption: Workflow for the Sonogashira synthesis of the target compound.

3.3. Detailed Experimental Protocol

This protocol is a representative example based on established methodologies and should be adapted and optimized by the end-user.[11][12]

-

Preparation: To an oven-dried Schlenk flask, add 2,5-dibromopyridine (1.0 eq), copper(I) iodide (0.03 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxygen from deactivating the palladium catalyst.

-

Solvent and Reagent Addition: Add degassed triethylamine (Et₃N, ~3-4 mL per mmol of halide) via syringe. Stir the mixture to dissolve the solids. Then, add trimethylsilylacetylene (1.1 eq) dropwise via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 16-24 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (40-50°C) can be applied to accelerate the reaction if necessary.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter it through a pad of celite to remove the catalyst residues and ammonium salts.

-

Purification: Concentrate the filtrate in vacuo. The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a yellow solid.

Spectroscopic and Structural Characterization

Confirming the identity and purity of the synthesized product is a non-negotiable step in any synthetic workflow. This is achieved through a combination of spectroscopic techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts (δ) for the pyridine protons are influenced by the electronic effects of the bromine, nitrogen, and alkyne substituents.

-

¹H NMR: The proton NMR spectrum will provide distinct signals for the three aromatic protons on the pyridine ring and a sharp singlet for the nine equivalent protons of the TMS group.

-

The pyridine protons will appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the deshielding effect of the nitrogen, the proton at the 6-position (adjacent to N) is expected to be the furthest downfield. The protons at positions 3 and 4 will also have characteristic chemical shifts and coupling patterns (doublets or doublets of doublets).[13]

-

The TMS protons will appear as a sharp singlet far upfield, typically around δ 0.25 ppm.

-

-

¹³C NMR: The carbon NMR will show ten distinct signals corresponding to each carbon atom in the molecule.

-

The two quaternary carbons of the alkyne will appear in the δ 90-105 ppm range.

-

The pyridine carbons will resonate in the aromatic region (δ 120-155 ppm).

-

The TMS methyl carbons will appear as a single peak at approximately δ 0 ppm.

-

4.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution mass spectrometer (HRMS), one would expect to observe the molecular ion peak [M+H]⁺ with a characteristic isotopic pattern for bromine (a near 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes).[12]

Expected Spectroscopic Data Summary

| Technique | Expected Observation |

| ¹H NMR (CDCl₃) | δ ~8.6 (d, 1H, H-6), ~7.8 (dd, 1H, H-4), ~7.4 (d, 1H, H-3), ~0.25 (s, 9H, Si(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ ~152 (C-6), ~141 (C-4), ~130 (C-3), ~145 (C-2), ~120 (C-5), ~102 (Alkyne-C), ~98 (Alkyne-C), ~0.0 (Si(CH₃)₃) |

| HRMS (ESI) | Calculated m/z for C₁₀H₁₃BrNSi [M+H]⁺, showing characteristic Br isotope pattern. |

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The values provided are predictive based on similar structures.[13][14]

Applications in Research and Drug Development